REACTION_CXSMILES
|
[N:1]1([CH:10]=[O:11])[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2N=N1.[F:12][C:13]([F:23])([F:22])[O:14]C1C=CC(N)=CC=1>O1CCCC1>[F:12][C:13]([F:23])([F:22])[O:14][C:8]1[CH:7]=[CH:6][C:5]([NH:1][CH:10]=[O:11])=[CH:4][CH:9]=1
|
Name
|
|
Quantity
|
299 mg
|
Type
|
reactant
|
Smiles
|
N1(N=NC2=C1C=CC=C2)C=O
|
Name
|
|
Quantity
|
0.227 mL
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(N)C=C1)(F)F
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
199 mg
|
Type
|
reactant
|
Smiles
|
N1(N=NC2=C1C=CC=C2)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 22.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred for a further 20 hours
|
Duration
|
20 h
|
Type
|
CONCENTRATION
|
Details
|
before concentrating in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid was dissolved in DCM (30 ml)
|
Type
|
WASH
|
Details
|
washed with 2M HCl (15 ml)
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica chromatography (Biotage SP4
|
Type
|
WASH
|
Details
|
eluting iso-hexane (5 column volumes)
|
Reaction Time |
22.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=C1)NC=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.338 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |